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Compound of Interest

Compound Name: 4-Phenylbut-3-yn-1-ol

Cat. No.: B158452

An In-depth Technical Guide to 4-Phenylbut-3-yn-1-ol and Its Isomers

This technical guide provides a comprehensive overview of 4-phenylbut-3-yn-1-ol, including
its structural formula, physicochemical properties, and key isomers. It is intended for
researchers, scientists, and professionals in the field of drug development and organic
chemistry.

4-Phenylbut-3-yn-1-ol: Core Compound

4-Phenylbut-3-yn-1-ol is an organic compound featuring a phenyl group, a butynol backbone,
and a primary alcohol functional group. Its structure consists of a four-carbon chain with a
hydroxyl group at position 1 and a phenyl-substituted triple bond at position 3.

Structural Formula:

Chemical Identifiers:

o |[UPAC Name: 4-phenylbut-3-yn-1-ol[1]
e Molecular Formula: C10H100[1][2][3][4]
e CAS Number: 10229-11-5[1][2][4]

e Molecular Weight: 146.19 g/mol [1][2]
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Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-phenylbut-3-yn-1-ol.

Property Value Reference
Appearance Colorless to light yellow liquid [4]
Boiling Point 147 °C [4]
Density 1.0764 g/cm3 (at 18 °C) [4]
pKa 14.31 + 0.10 (Predicted) [4]
XLogP3 1.9 (2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

C);untg p ! 12
Rotatable Bond Count 2 [2]
Topological Polar Surface Area  20.2 A2 [1112]

Safety and Handling

4-Phenylbut-3-yn-1-ol is associated with the following GHS hazard statements:

H302: Harmful if swallowed[1][4]

H315: Causes skin irritation[1][4]

H319: Causes serious eye irritation[1][4]

H335: May cause respiratory irritation[4]

Standard personal protective equipment, including eye shields and gloves, should be used
when handling this compound.[5] It should be stored at room temperature.[4]

Isomers of 4-Phenylbut-3-yn-1-ol
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The molecular formula C10H100 allows for numerous structural and stereoisomers. This section
details the most relevant isomers, categorized by the type of isomerism.

Positional Isomers (Alkynes)

Positional isomers of 4-phenylbut-3-yn-1-ol involve different locations of the hydroxyl group on
the butyne chain.

e 4-Phenyl-3-butyn-2-ol: A secondary alcohol with the hydroxyl group at the second carbon.
o CAS Number: 5876-76-6[5]
o Density: 1.005 g/mL at 25 °C[5]
o Refractive Index: n20/D 1.5667[5]

e 1-Phenyl-3-butyn-1-ol: A secondary alcohol where the phenyl group and hydroxyl group are
on the first carbon. This compound is a homopropargylic alcohol.[6]

Functional Isomers (Alkenes)

Replacing the triple bond with a double bond yields alkene isomers, which can also exist as
geometric isomers (E/Z).

» 4-Phenyl-3-buten-1-ol:
o CAS Number: 937-58-6[7]
o Molecular Formula: C10H120[7]
o Molecular Weight: 148.205 g/mol [7]
o Melting Point: 36 °C[7]
o Boiling Point: 99-101 °C (12 mmHg)[7]
o This compound exists as two stereoisomers:

» (E)-4-phenyl-but-3-en-1-ol (CAS: 770-36-5)[8]
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» (2)-4-phenyl-but-3-en-1-ol (CAS: 20047-19-2)[9]
¢ 1-Phenyl-3-buten-1-ol: A chiral secondary alcohol also known as a-allylbenzyl alcohol.[6]

CAS Number: 936-58-3

[e]

o

Molecular Formula: C10H120[10]

[¢]

Molecular Weight: 148.20 g/mol [10]

It serves as an intermediate in the chemical industry and finds use in fragrance production.

[6]

[e]

Isomer Relationship Diagram

The following diagram illustrates the structural relationships between 4-phenylbut-3-yn-1-ol
and its primary isomers based on the carbon skeleton and functional groups.
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Caption: Structural relationships between 4-phenylbut-3-yn-1-ol and its key isomers.

Experimental Protocols: Synthesis
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While specific, detailed protocols for 4-phenylbut-3-yn-1-ol are not readily available in the
provided search results, synthetic routes for closely related compounds offer valuable insight.

Synthesis of 4-Phenyl-3-butyn-1-ol (General Route)

A common method for synthesizing phenylalkynols is the Sonogashira coupling reaction. The
synthesis for 4-phenyl-3-butyn-1-ol can be achieved by coupling an aryl halide (iodobenzene)
with a terminal alkyne (3-butyn-1-ol).[4]

Reaction Scheme: lodobenzene + 3-Butyn-1-ol — 4-Phenyl-3-butyn-1-ol

Workflow:
Reactants Catalytic System
) ey Palladium Catalyst Copper(l) Co-catalyst Amine Base
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& Purification
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Caption: General workflow for Sonogashira coupling to synthesize 4-phenyl-3-butyn-1-ol.
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Experimental Protocol: Synthesis of (E)-4-Phenyl-3-
buten-2-ol

This protocol details the reduction of an a,3-unsaturated ketone to its corresponding allylic
alcohol, an isomer of the target compound.[11]

Objective: To synthesize 4-phenyl-3-buten-2-ol by reducing (E)-4-phenyl-3-buten-2-one.
Materials:

e (E)-4-phenyl-3-buten-2-one (10.00 g, 68.4 mmol)

Absolute ethanol (100 mL)

Sodium borohydride (2.59 g, 68.5 mmol)

Deionized water

Concentrated hydrochloric acid

Procedure:

A 500-mL three-necked, round-bottomed flask is flame-dried and placed under a nitrogen

atmosphere.

» (E)-4-phenyl-3-buten-2-one and absolute ethanol are added to the flask and stirred at room
temperature for 15 minutes until the solid dissolves.

e The flask is cooled to 4 °C in an ice-water bath.

e Sodium borohydride is added in one portion. The reaction mixture is maintained at this
temperature for 15 minutes.

e The ice-water bath is removed, and the reaction is stirred for 50 minutes, allowing it to warm
to room temperature.

o The flask is re-cooled to 4 °C, and 30 mL of deionized water is added dropwise.
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e A solution of 5 mL of concentrated hydrochloric acid in 40 mL of deionized water is added
dropwise.

e The ice-water bath is removed, and the reaction is stirred for 30 minutes.

e The product is extracted, dried, and purified via column chromatography to yield pure 4-
phenyl-3-buten-2-ol.[11]

Potential Applications

While direct applications of 4-phenylbut-3-yn-1-ol are not extensively documented in the initial
search, its structural motifs are of interest in medicinal chemistry and materials science.
Phenylalkyne structures are versatile building blocks in organic synthesis. Related compounds,
such as those containing a benzothiazole moiety derived from similar phenylbutenone
structures, have shown potential as antiproliferative agents against cancer cells.[12] The chiral
alcohol 1-phenyl-3-buten-1-ol is noted for its use in the fragrance industry and as a synthetic
intermediate.[6] Further research may explore the biological activities and material properties of
4-phenylbut-3-yn-1-ol and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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